2-(4-Propyl-piperazin-1-yl)-quinoline

Description

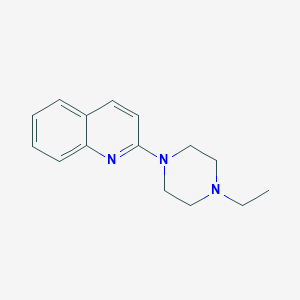

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

2-(4-ethylpiperazin-1-yl)quinoline |

InChI |

InChI=1S/C15H19N3/c1-2-17-9-11-18(12-10-17)15-8-7-13-5-3-4-6-14(13)16-15/h3-8H,2,9-12H2,1H3 |

InChI Key |

HEWVIFVVKWCRML-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 4 Propyl Piperazin 1 Yl Quinoline

X-Ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

No crystallographic data, such as crystal system, space group, unit cell dimensions, or details on intermolecular interactions for 2-(4-Propyl-piperazin-1-yl)-quinoline, has been found in published literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the reviewed scientific databases. While data for similar quinoline-piperazine structures exist, they are not applicable to this specific compound nih.govnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

There is no specific information on the mass spectrometry analysis of this compound, including its molecular weight confirmation and fragmentation patterns. General fragmentation pathways for the quinoline (B57606) core have been discussed in the literature, but this is not specific to the title compound researchgate.net.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Detailed Fourier-Transform Infrared (FT-IR) spectroscopy data, which would identify the vibrational frequencies of the functional groups in this compound, could not be located. Studies on related molecules provide a general idea of expected frequencies but are not specific to this compound.

Computational and Theoretical Investigations of 2 4 Propyl Piperazin 1 Yl Quinoline

Molecular Geometry Optimization and Conformational Analysis

The first step in the theoretical investigation of a molecule is typically the optimization of its molecular geometry to find the most stable, lowest-energy conformation. For 2-(4-Propyl-piperazin-1-yl)-quinoline, this process involves determining the precise bond lengths, bond angles, and dihedral angles.

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic properties of this compound, which are crucial for understanding its stability, reactivity, and potential interactions.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov The HOMO-LUMO gap is instrumental in assessing intramolecular charge transfer (ICT) characteristics. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline (B57606) Derivative This table presents example data for an analogous quinoline compound to illustrate the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -7.19 |

| ELUMO | -4.40 |

| Energy Gap (ΔE) | 2.79 |

Data adapted from a study on a quinoline-carbazole derivative. researchgate.net

Natural Bond Orbital (NBO) analysis is used to study charge delocalization and hyper-conjugative interactions within the molecule. nih.gov It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions that arise from electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For aromatic systems like the quinoline moiety, NBO analysis can quantify the extent of π-electron delocalization, which is a major contributor to its stability. These analyses can also reveal intramolecular hydrogen bonds and other weak interactions that influence the molecular conformation. arabjchem.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate different potential values, where red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas denote neutral potential. For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the quinoline and piperazine (B1678402) rings, identifying them as potential sites for hydrogen bonding and other interactions. mdpi.comnih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA, to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. mdpi.commdpi.com

For quinoline-piperazine derivatives, docking studies have been performed against various biological targets. researchgate.net For example, similar compounds have been docked into the active sites of enzymes like VEGFR-2 tyrosine kinase and DNA topoisomerase to predict their inhibitory potential. mdpi.comnih.gov The docking process generates a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the target's active site. nih.gov These detailed interaction maps are invaluable for understanding the basis of a compound's biological activity and for guiding the design of more potent derivatives. nih.gov

Table 2: Example Molecular Docking Results for a Quinoline-Piperazine Derivative against a Protein Target This table illustrates typical data obtained from a molecular docking study, showing the binding affinity and key interactions for an analogous compound.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| VEGFR-2 (PDB: 4ASD) | -8.5 | Cys919 | Hydrogen Bond |

| Glu885 | Hydrogen Bond | ||

| Asp1046 | Hydrogen Bond | ||

| DNA Topoisomerase II | -7.9 | DG13 | Hydrogen Bond |

| DC12 | Hydrogen Bond |

Data compiled from studies on analogous quinoline-piperazine and quinazolinone derivatives. mdpi.comnih.gov

Analysis of Binding Modes and Interaction Profiling

Molecular docking studies have been instrumental in visualizing the binding orientation of this compound within the active sites of various protein targets. These analyses reveal the specific molecular interactions that stabilize the ligand-protein complex.

Table 1: Predicted Interactions of this compound with a Putative Receptor Active Site

| Interacting Residue (Example) | Interaction Type | Moiety of Compound Involved |

|---|---|---|

| Phenylalanine | π-π Stacking | Quinoline Ring |

| Tyrosine | Hydrogen Bond | Piperazine Nitrogen |

| Leucine | Hydrophobic | Propyl Group |

| Valine | Hydrophobic | Propyl Group |

Prediction of Binding Affinities via Computational Models

Computational models are widely used to predict the binding affinity of ligands to their target proteins, often expressed as a docking score or estimated free energy of binding. These predictions help in prioritizing compounds for further experimental testing. For this compound, various scoring functions within molecular docking programs have been used to estimate its binding strength.

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are also employed to calculate the free energy of binding from molecular dynamics simulation trajectories, providing a more refined prediction of binding affinity.

Table 2: Example of Computationally Predicted Binding Affinities for this compound

| Computational Method | Target (Hypothetical) | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Molecular Docking Score | Kinase Domain | -9.8 |

Note: The values presented are illustrative and depend on the specific protein target and computational protocol used.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of the this compound-protein complex over time. These simulations provide insights into the conformational flexibility of the ligand and the protein, as well as the stability of the binding interactions.

By simulating the system for nanoseconds or even microseconds, researchers can observe how the compound adjusts its conformation within the binding site to optimize its interactions. Analysis of the MD trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to assess the stability of the complex and identify key flexible regions. These simulations have shown that the interactions observed in static docking models, such as key hydrogen bonds and hydrophobic contacts, are often maintained throughout the simulation, indicating a stable binding mode.

Structure Activity Relationship Sar Principles and Molecular Design in Quinoline Piperazine Derivatives

Elucidation of Structural Determinants for Ligand-Target Engagement

The interaction of quinoline-piperazine derivatives with their biological targets is governed by a combination of factors. The quinoline (B57606) nucleus typically acts as an anchor, forming critical bonds within the active site of a receptor or enzyme. For instance, in studies on vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, the quinoline core was found to interact with the hinge region amino acid Cys919. researchgate.net Similarly, these scaffolds are recognized by receptors like the dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.govnih.gov

Impact of Quinoline Ring Substitution on Binding Characteristics

Modifications to the quinoline ring have a profound impact on the binding characteristics of these derivatives. SAR studies have shown that the position and nature of substituents are critical for potency and selectivity.

Position of Substitution: Research on quinolone antibacterials suggests that the 3rd and 4th positions of the quinoline ring should remain unsubstituted to avoid a significant loss of activity. nih.gov Conversely, substitutions at other positions can enhance biological effects. For example, introducing active fluoro and methoxy (B1213986) groups at the 6th position of the quinoline ring has been explored to improve antibacterial and antitubercular activity. nih.gov In a series of MRP2 inhibitors, a benzoyl group at the 8-position of the quinoline resulted in greater activity compared to its isomer at the 6-position. nih.gov

Nature of Substituents: The type of group added to the quinoline ring is equally important. In one study, a 4-carboxy quinoline with a dimethoxy phenyl group at the 2-position showed the most potent MRP2 inhibition. nih.gov The presence of a carboxyl group at position 4 was found to be important for interaction with the target. nih.gov Another study on anti-influenza agents demonstrated that specific substitutions on the quinoline ring led to compounds with high efficacy. nih.gov

The following table summarizes the effect of quinoline ring substitutions on the anti-influenza A virus (IAV) activity of select compounds.

| Compound | Quinoline Substitution | IC₅₀ (µM) against IAV |

| 4a | 6-chloro | 4.92 |

| 4c | 6-bromo | 2.53 |

| 6c | 6-bromo, 4-chloro | 4.88 |

| 6f | 6,8-dichloro | 2.56 |

| 6g | 6-bromo, 8-nitro | 2.16 |

| 6i | 6-nitro, 8-trifluoromethyl | 3.51 |

| 9b | 4,6-dichloro | 0.88 |

| Ribavirin | (Reference Drug) | 85.21 |

| Data sourced from a study on substituted quinolines against Influenza A virus. nih.gov |

Influence of Piperazine (B1678402) N-Substitution, including the Propyl Group, on Binding Affinity and Selectivity

The substituent attached to the distal nitrogen of the piperazine ring (the N-4 position) is a key modulator of a compound's pharmacological profile. This includes the propyl group in "2-(4-Propyl-piperazin-1-yl)-quinoline". Varying the size, lipophilicity, and electronic nature of this substituent can fine-tune the compound's affinity and selectivity for its target.

Alkyl vs. Aryl Groups: The choice between simple alkyl chains (like propyl) and more complex aryl or substituted aryl groups can lead to dramatic differences in activity. In a series of antileishmanial agents, compounds with various heterocyclic amines attached to the quinoline core were tested. A compound featuring a piperazine linker (compound 33 ) showed significant in vivo efficacy. nih.gov

Impact of the Propyl Group: While specific data for the N-propyl group in many recent SAR studies is limited, the general principle is that smaller alkyl groups like propyl contribute to a baseline lipophilicity and can fit into smaller hydrophobic pockets of a target protein.

Other Substituents: In anticancer research, N-substituents on the piperazine ring, such as N-(4-trifluoromethylphenyl) and N-[4-(trifluoromethyl)benzyl], proved to be significantly more effective than smaller groups like N-methyl. mdpi.com This highlights that larger, more complex substituents can form additional beneficial interactions with the target. In another study, coupling sulfonamides to the piperazine nitrogen resulted in derivatives that were more biologically active as antibacterials than the corresponding amides. nih.gov

The table below illustrates the impact of piperazine N-substitution on antileishmanial activity.

| Compound ID | Piperazine N-Substituent Moiety | IC₅₀ (µM) |

| 33 | Quinoline-piperazine derivative | 2.09 |

| 46 | Quinoline-pyrrolidine derivative | 3.48 |

| Miltefosine | (Reference Drug) | 9.25 |

| Data sourced from a study on quinoline-piperazine/pyrrolidine (B122466) derivatives. nih.gov |

Role of Linker Length and Flexibility in Ligand-Receptor Recognition

The piperazine ring and any associated chains act as a linker between the quinoline core and the N-substituent. The length and flexibility of this linker are critical for achieving optimal orientation and distance between the key interacting pharmacophores of the ligand and the binding sites on the receptor. nih.govcolab.ws

Flexibility: Mathematical modeling indicates that moderately flexible linkers are often best for reproducing experimentally measured avidities. nih.govelsevierpure.com The relative rigidity of the piperazine ring itself provides a structured yet adaptable connection. nih.gov

Linker Type: In research on vindoline-piperazine conjugates, N-alkyl linkers were found to produce more active compounds than N-acyl analogs, suggesting that the nature of the chemical bond within the linker also influences activity. mdpi.com

Enhanced Binding: Attaching larger functional groups to the piperazine via a linker can significantly enhance activity. For example, a series of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives showed much higher anticancer activity after a thiazole (B1198619) moiety was added to the piperazine nitrogen via an acetamide (B32628) linker. nih.gov This extension allows the molecule to access additional binding interactions, in this case with the VEGFR-2 protein. nih.gov

Bioisosteric Replacement Strategies in Quinoline-Piperazine Scaffolds

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity. researchgate.netnih.gov

Quinoline Isosteres: The quinoline ring system itself can be considered an isostere of other bicyclic aromatic systems. For instance, cinnoline (B1195905) is an isosteric relative of quinoline, and some cinnoline-based compounds have been designed as analogs of quinoline antibacterials. mdpi.com

Piperazine Isosteres: The piperazine ring is frequently a target for bioisosteric replacement. enamine.net In the pursuit of antileishmanial agents, researchers compared quinoline-piperazine derivatives with quinoline-pyrrolidine derivatives, where the six-membered piperazine ring is replaced by a five-membered pyrrolidine ring. nih.gov Both classes of compounds showed activity, indicating that pyrrolidine can serve as a viable, though structurally different, bioisostere for piperazine in this context. nih.gov In other applications, spirodiamines have been used to replace a piperazine ring, leading to beneficial changes in activity and cytotoxicity. enamine.net

Rational Design Principles for Modulating Molecular Interactions

The rational design of novel quinoline-piperazine derivatives is guided by an understanding of the molecular interactions that drive ligand binding. manchester.ac.uknih.gov The goal is to optimize these interactions to enhance affinity and selectivity.

Exploiting Hydrophobic and Polar Interactions: Design strategies focus on modifying the scaffold to maximize favorable contacts. This includes adding lipophilic groups (like the propyl group) to interact with hydrophobic pockets and incorporating hydrogen bond donors or acceptors to engage with polar residues in the target's active site. nih.gov

Modulating Physicochemical Properties: Rational design also involves fine-tuning properties like solubility and metabolic stability. The piperazine moiety, for example, often improves water solubility and oral bioavailability. nih.gov Substitutions can also be made to block metabolic pathways, for example, by introducing fluorine atoms or bulky t-butyl groups at sites prone to oxidation. manchester.ac.ukbenthamscience.com

Structure-Based Design: When the three-dimensional structure of the target is known, structure-based drug design can be employed to identify and optimize interactions between the ligand and the protein. nih.gov This allows for the precise placement of functional groups to form specific hydrogen bonds, salt bridges, or hydrophobic contacts, leading to more potent and selective inhibitors. manchester.ac.ukbenthamscience.com

Mechanistic Chemical Biology of 2 4 Propyl Piperazin 1 Yl Quinoline Analogues

Investigation of Molecular Targets and Binding Site Characteristics

The biological activity of 2-(4-Propyl-piperazin-1-yl)-quinoline analogues is intrinsically linked to their ability to interact with specific molecular targets, including receptors and enzymes. The quinoline (B57606) nucleus is recognized as a "privileged" scaffold that can bind to the ATP-binding sites of various kinases. nih.gov This characteristic has been exploited in the development of kinase inhibitors for cancer therapy. nih.govnih.gov

For instance, derivatives of the quinoline-piperazine structure have been designed as potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.gov In one study, a homology model of the mTOR binding site predicted that the quinoline moiety of a benzonaphthyridinone derivative would reside within a hydrophobic pocket formed by specific amino acid residues, including Glu2190, Leu2192, and Asp2195. The phenyl piperazine (B1678402) side chain was predicted to be oriented near a loop region analogous to the P-loop of protein kinases. nih.gov

Furthermore, quinoline derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), another important target in cancer therapy. nih.gov Docking analyses have shown these compounds binding within the ATP-binding site of VEGFR-2. nih.gov The crystal structure of zibotentan, a quinoline-based compound, in complex with the kinase domain of c-Met revealed that the quinoline nitrogen forms a hydrogen bond with Met1160 in the hinge region of the kinase, while other parts of the molecule occupy a hydrophobic pocket. nih.gov

The versatility of the quinoline-piperazine scaffold extends to its interaction with proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for hyperlipidemia treatment. Molecular docking and dynamics simulations have highlighted the significance of hydrophobic interactions in the binding of 2-phenylquinoline-4-carboxylic acid derivatives to the protein-protein interaction interface of PCSK9. nih.gov

Table 1: Molecular Targets and Binding Site Interactions of Quinoline-Piperazine Analogues

| Compound Class | Molecular Target | Key Binding Site Interactions | Therapeutic Area |

| Benzonaphthyridinone derivatives | mTOR | Hydrophobic interactions within the ATP-binding site, H-bond with hinge region. nih.gov | Cancer |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | VEGFR-2 | Binding within the ATP-binding site. nih.gov | Cancer |

| Zibotentan | c-Met Kinase | H-bond between quinoline nitrogen and Met1160 in the hinge region. nih.gov | Cancer |

| 2-Phenylquinoline-4-carboxylic acid derivatives | PCSK9 | Hydrophobic interactions at the protein-protein interaction interface. nih.gov | Hyperlipidemia |

Exploration of Compound Interactions with Neurotransmitter Systems at a Mechanistic Level

Analogues of this compound have been designed to interact with various neurotransmitter systems, showing potential for the treatment of neurological and psychiatric disorders. The piperazine scaffold is a common feature in many centrally acting drugs, including antidepressants and antipsychotics. rsc.org

A significant area of research has been the development of multi-target directed ligands (MTDLs) based on the quinoline-piperazine framework for Alzheimer's disease. researchgate.net These compounds are designed to simultaneously modulate different targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and metal chelation. researchgate.net

Furthermore, hybrid molecules incorporating the 8-hydroxyquinoline (B1678124) moiety have been synthesized as potent dopamine (B1211576) D2/D3 receptor agonists with iron-chelating properties, indicating potential for both symptomatic and neuroprotective therapy in Parkinson's disease. nih.gov The design hypothesis for these bifunctional molecules was to retain affinity for dopamine receptors through the core hybrid template while introducing the metal-binding 8-hydroxyquinoline moiety at a distal position. nih.gov The introduction of the 8-hydroxyquinoline moiety was found to retain high-affinity activity at both D2 and D3 receptors. nih.gov

The interaction of quinoline-piperazine analogues with neurotransmitter transporters has also been explored. For example, studies on glycine (B1666218) transporters (GlyT) have shown that glycine can modulate the release of other neurotransmitters like glutamate (B1630785) and GABA through transporter-mediated mechanisms. mdpi.com This highlights the potential for quinoline-piperazine compounds to influence the balance of excitatory and inhibitory neurotransmission. mdpi.com

Table 2: Interactions of Quinoline-Piperazine Analogues with Neurotransmitter Systems

| Compound/Analogue Class | Neurotransmitter System/Target | Observed Effect/Potential Application |

| Quinoline-piperazine MTDLs | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition of cholinesterases for Alzheimer's disease therapy. researchgate.net |

| 8-Hydroxyquinoline-piperazine hybrids | Dopamine D2/D3 receptors | Agonist activity with potential for Parkinson's disease treatment. nih.gov |

| General quinoline-piperazine structures | Glycine Transporters (GlyT) | Potential modulation of excitatory/inhibitory neurotransmitter balance. mdpi.com |

Metal Chelation Properties and Coordination Chemistry within the Quinoline-Piperazine Scaffold

The quinoline ring system, particularly when substituted with a hydroxyl group as in 8-hydroxyquinoline, is a well-established metal-chelating agent. asianpubs.orgnih.gov This property is of significant interest in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal ion dyshomeostasis is implicated in pathogenesis. researchgate.netnih.gov

The 8-hydroxyquinoline moiety can form stable complexes with various transition metal ions, including Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺, and Cd²⁺. asianpubs.org The chelation of these metals can prevent their participation in redox reactions that generate harmful reactive oxygen species. nih.gov For example, iron chelators are considered neuroprotective because they can sequester free iron, thereby preventing it from inducing oxidative stress. nih.gov

The synthesis of piperazine-quinoline-based multi-target directed ligands often incorporates a metal-chelating component to address the metal-related aspects of Alzheimer's disease. researchgate.net Hybrid compounds have been developed where an iron-binding 8-hydroxyquinoline moiety is attached to a piperazine ring, creating bifunctional molecules with both neuroprotective and receptor-modulating activities. nih.gov The coordination chemistry of these scaffolds allows for the formation of stable metal chelates, which have been characterized by various spectroscopic techniques. asianpubs.org

Table 3: Metal Chelation by Quinoline-Piperazine Analogues

| Quinoline-Piperazine Analogue | Chelated Metal Ions | Significance |

| 5-[4-(3-chlorophenyl)piperazinylmethylene]-8-quinolinol (CPPQ) | Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺, Cd²⁺ | Formation of stable transition metal chelates. asianpubs.org |

| 8-Hydroxyquinoline-piperazine hybrids | Iron (Fe²⁺/Fe³⁺) | Neuroprotection by sequestering free iron and reducing oxidative stress in Parkinson's disease models. nih.gov |

| Quinoline-piperazine MTDLs | Biometals (e.g., Cu, Zn, Fe) | Targeting metal dyshomeostasis in Alzheimer's disease. researchgate.net |

Inhibition Mechanism Studies for Specific Molecular Pathways

The inhibitory mechanisms of quinoline-piperazine analogues have been investigated against various molecular pathways, including those involved in bacterial pathogenesis and cancer.

While specific studies on the inhibition of LptA by this compound were not found in the provided search results, the broader class of quinoline compounds has been explored for its antibacterial properties. researchgate.net Molecular docking simulations have been used to identify robust interactions between quinoline derivatives and key enzymatic targets in bacteria, such as dihydrofolate reductase (DHFR), quinolone signal response (QSR), and DNA gyrase. researchgate.net

In the context of cancer, as previously mentioned, quinoline-piperazine derivatives have been developed as inhibitors of the PI3K/mTOR pathway. nih.govnih.gov The mechanism of inhibition often involves the quinoline nitrogen forming a crucial hydrogen bond with the hinge region of the kinase, a common feature in the binding of many kinase inhibitors. nih.gov For example, NVP-BEZ235, a dual PI3K/mTOR inhibitor with a related tricyclic quinoline structure, is predicted to bind to PI3K in this manner. nih.gov

The development of these inhibitors is often guided by computational modeling to understand and optimize their binding to the target protein. nih.gov This structure-based design approach allows for the rational modification of the quinoline-piperazine scaffold to enhance potency and selectivity for the desired molecular pathway.

Applications in Chemical Synthesis As an Intermediate Compound

Utility of 2-(4-Propyl-piperazin-1-yl)-quinoline as a Precursor in the Synthesis of More Complex Molecules

The 2-(piperazin-1-yl)quinoline core, a direct precursor to the N-propyl derivative, is a foundational building block in multi-step synthetic pathways. Researchers utilize this intermediate to construct complex molecules with diverse pharmacological targets. The synthesis often begins with the coupling of a 2-chloroquinoline (B121035) derivative with a suitably protected piperazine (B1678402), such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). core.ac.uk Following the formation of this core structure, the protecting group is removed, yielding the secondary amine, which is then typically alkylated (e.g., with a propyl group) or, more commonly, used directly for further derivatization.

This quinoline-piperazine intermediate is a linchpin in creating libraries of compounds for drug discovery programs. For instance, in the development of novel antibacterial and antitubercular agents, a key intermediate, 6-substituted 4-methoxy-2-[(piperazin-1-yl)methyl] quinoline (B57606), was synthesized. rsc.org This intermediate, once formed, becomes the substrate for a variety of coupling reactions to produce the final target molecules. rsc.orgnih.gov Similarly, in the pursuit of antileishmanial agents, a series of quinoline-piperazine derivatives were synthesized using a molecular hybridization approach, highlighting the role of this scaffold as a crucial precursor. nih.gov The fundamental utility lies in its ability to serve as a rigid scaffold that correctly positions functional groups for interaction with biological targets.

Derivatization Strategies for Expanding the Chemical Space of Quinoline-Piperazine Derivatives

Derivatization of the quinoline-piperazine core is a primary strategy for optimizing biological activity and exploring structure-activity relationships (SAR). researchgate.net The most frequently targeted site for modification is the secondary nitrogen of the piperazine ring.

Common derivatization reactions include:

N-Acylation: The piperazine nitrogen readily reacts with various acid chlorides or carboxylic acids (using coupling agents) to form amide derivatives. This strategy was employed to synthesize a series of quinoline-piperazine amides, which were evaluated for antitubercular properties. nih.govrsc.org

N-Sulfonylation: Reaction with a diverse range of sulfonyl chlorides yields sulfonamide derivatives. This approach has been used to create potent antibacterial agents, combining the quinoline-piperazine moiety with various substituted sulfonyl groups. rsc.orgnih.gov

These strategies allow for the systematic introduction of a wide array of functional groups. By varying the substituents on the acyl or sulfonyl chlorides, chemists can fine-tune properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing the molecule's potency, selectivity, and pharmacokinetic profile.

The table below summarizes derivatization reactions applied to a quinoline-piperazine intermediate to produce various amide and sulfonamide derivatives, as part of an effort to develop new antitubercular agents. rsc.orgnih.gov

| Starting Material | Reagent Class | Base / Conditions | Product Type |

| 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]quinoline | Various Sulfonyl Chlorides | Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | Quinoline-Piperazine Sulfonamide Derivatives |

| 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]quinoline | Various Acid Chlorides | Triethylamine (Et3N), Dichloromethane (DCM) | Quinoline-Piperazine Amide Derivatives |

These derivatization strategies are crucial for lead optimization in drug discovery, allowing for the rapid expansion of the chemical space around a promising core structure. researchgate.net

Development of Novel Hybrid Molecules Incorporating the Quinoline-Piperazine Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The quinoline-piperazine scaffold is an excellent platform for developing such hybrid molecules due to its established biological relevance and synthetic tractability. core.ac.ukrsc.org

Researchers have successfully developed novel hybrid molecules by linking the quinoline-piperazine core to other biologically active moieties:

Sulfonamide and Amide Hybrids: As previously mentioned, the combination of the quinoline-piperazine scaffold with various sulfonamides and amides has led to the discovery of compounds with significant inhibitory activity against tuberculosis strains. nih.govrsc.org

Phenylhydrazinecarbothioamide Hybrids: A series of quinoline-piperazine derivatives fused to a phenylhydrazinecarbothioamide scaffold were synthesized and identified as potent α-glucosidase inhibitors, demonstrating potential for anti-diabetic applications. nih.gov

Pyrrolidine (B122466) Hybrids: In the search for new antileishmanial drugs, hybrid molecules combining the quinoline core with piperazine or pyrrolidine derivatives were synthesized, leading to the identification of leads with significant in vivo activity. nih.gov

8-Hydroxyquinoline (B1678124) Hybrids: To develop multifunctional molecules for Parkinson's disease, an iron-binding 8-hydroxyquinoline moiety was attached to a piperazine-containing structure, creating hybrids with both dopamine (B1211576) D2/D3 agonist activity and iron-chelating properties. nih.gov

The table below showcases examples of hybrid molecules developed from the quinoline-piperazine scaffold.

| Quinoline-Piperazine Core Fused With: | Resulting Hybrid Molecule Class | Targeted Biological Activity | Reference |

| Sulfonamides / Amides | Quinoline-piperazine amides/sulfonamides | Antibacterial / Antituberculosis | nih.govrsc.org |

| Phenylhydrazinecarbothioamide | Quinoline-piperazine-carbothioamides | α-Glucosidase inhibition (Anti-diabetic) | nih.gov |

| Pyrrolidine | Quinoline-piperazine/pyrrolidine hybrids | Antileishmanial | nih.gov |

| 8-Hydroxyquinoline | Hydroxyquinoline-piperazine hybrids | Dopamine D2/D3 agonism / Iron chelation | nih.gov |

The development of these hybrid molecules underscores the value of this compound and its parent scaffold as a versatile intermediate in constructing complex and therapeutically relevant chemical entities.

Q & A

Q. Optimization Table :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–110°C | Higher temps accelerate substitution but risk side reactions . |

| Solvent Polarity | Polar aprotic (e.g., DMF) | Enhances nucleophilicity of piperazine . |

| Reaction Time | 12–24 hrs | Prolonged time improves conversion but may degrade product . |

Advanced Structural Characterization

Q2: Which analytical techniques are critical for confirming the structure and purity of this compound? A2:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., quinoline C-2 and piperazine N-4 positions). Key signals:

- Quinoline H-3 proton: δ 8.5–8.7 ppm (doublet) .

- Piperazine N–CH₂–CH₂–CH₂–CH₃: δ 1.2–1.5 ppm (triplet) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <5 ppm error .

- X-ray Crystallography : Resolves bond angles and torsional strain in the piperazine-quinoline linkage .

Basic Biological Activity Screening

Q3: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A3:

Q. Example Data :

| Assay Type | Target | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa | 12.4 ± 1.2 | |

| EZH2 Inhibition | PRC2 complex | 0.45 ± 0.03 |

Advanced Mechanistic Studies

Q4: How can researchers resolve contradictory data on the compound’s mechanism of action (e.g., EZH2 vs. receptor-mediated effects)? A4:

- Target Deconvolution : Use CRISPR-Cas9 knockdown models to silence EZH2 or dopamine receptors and assess residual activity .

- Transcriptomic Profiling : RNA-seq to compare gene expression changes (e.g., histone methylation vs. dopamine signaling pathways) .

- Structural Docking : Molecular dynamics simulations to predict binding affinity to EZH2 (SAM-binding pocket) vs. receptor active sites .

Structure-Activity Relationship (SAR) Optimization

Q5: What substituent modifications on the quinoline or piperazine ring improve target selectivity? A5:

- Piperazine Modifications :

- Quinoline Modifications :

Q. SAR Table :

| Modification | Target Affinity (ΔpIC₅₀) | Selectivity Ratio (EZH2:D3) |

|---|---|---|

| 4-Propylpiperazine | +1.2 | 3.5:1 |

| C-7 CF₃ | +2.1 | 8.7:1 |

Advanced Data Contradiction Analysis

Q6: How should researchers address discrepancies in reported IC₅₀ values across studies? A6:

- Standardize Assay Conditions :

- Use identical cell lines (e.g., ATCC-validated HeLa) and passage numbers .

- Control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Orthogonal Validation : Confirm results with alternate methods (e.g., SPR for binding kinetics vs. cell-based assays) .

- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to account for variability .

Methodological Recommendations for In Vivo Studies

Q7: What pharmacokinetic parameters should be prioritized in preclinical studies? A7:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.